molecular formula C12H16ClNO2 B11946171 2-chloroethyl N-(2-ethyl-6-methylphenyl)carbamate CAS No. 120343-18-2

2-chloroethyl N-(2-ethyl-6-methylphenyl)carbamate

Cat. No.: B11946171
CAS No.: 120343-18-2
M. Wt: 241.71 g/mol
InChI Key: XCKVOYVARLDVPI-UHFFFAOYSA-N
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Description

2-chloroethyl N-(2-ethyl-6-methylphenyl)carbamate is a chemical compound with the molecular formula C₁₂H₁₆ClNO₂ and a molecular weight of 241.72 g/mol . It is known for its unique structure, which includes a carbamate group attached to a 2-chloroethyl chain and a 2-ethyl-6-methylphenyl group.

Preparation Methods

Chemical Reactions Analysis

2-chloroethyl N-(2-ethyl-6-methylphenyl)carbamate undergoes various chemical reactions, including:

Scientific Research Applications

2-chloroethyl N-(2-ethyl-6-methylphenyl)carbamate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It is studied for its potential biological activities, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-chloroethyl N-(2-ethyl-6-methylphenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The chloroethyl group can also participate in alkylation reactions, further contributing to its biological effects .

Comparison with Similar Compounds

2-chloroethyl N-(2-ethyl-6-methylphenyl)carbamate can be compared with other similar compounds, such as:

  • 2-chloroethyl N-(2-ethylphenyl)carbamate
  • 2-chloroethyl N-(2-methylphenyl)carbamate
  • 2-chloroethyl N-(4-methylphenyl)carbamate

These compounds share similar structural features but differ in the substitution pattern on the phenyl ring, which can influence their chemical reactivity and biological activity .

Properties

CAS No.

120343-18-2

Molecular Formula

C12H16ClNO2

Molecular Weight

241.71 g/mol

IUPAC Name

2-chloroethyl N-(2-ethyl-6-methylphenyl)carbamate

InChI

InChI=1S/C12H16ClNO2/c1-3-10-6-4-5-9(2)11(10)14-12(15)16-8-7-13/h4-6H,3,7-8H2,1-2H3,(H,14,15)

InChI Key

XCKVOYVARLDVPI-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)OCCCl)C

Origin of Product

United States

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